molecular formula C17H18N2 B8573615 3-[(beta-Benzylamino)ethyl]indole

3-[(beta-Benzylamino)ethyl]indole

Cat. No. B8573615
M. Wt: 250.34 g/mol
InChI Key: BBCNPTHPRKICBG-UHFFFAOYSA-N
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Patent
US08524704B2

Procedure details

β-Benzyltryptamine was prepared by the addition of 2-1H-indol-3-yl-3-phenylacrylonitrile (500 mg, 2.04 mmol) and EtOH (25 mL) to a N2 purged 100 mL flask. To the solution was added approximately 2 g of Raney-Ni slurry. To the reaction solution, dropwise with stirring, was added hydrazine monohydrate (2.5 mL). The reaction solution was allowed to stir at 65° C. for 4 hours. The slurry was filtered through a pad of Celite to remove excess Raney-Ni. The filtrate was concentrated under reduced pressure, and the crude product was used without further purification; MS (ESI): 251 (MH+).
Name
2-1H-indol-3-yl-3-phenylacrylonitrile
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([C:10](=[CH:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:11]#[N:12])=[CH:2]1.N#N>CCO>[CH2:13]([CH:10]([C:3]1[C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[NH:1][CH:2]=1)[CH2:11][NH2:12])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1

Inputs

Step One
Name
2-1H-indol-3-yl-3-phenylacrylonitrile
Quantity
500 mg
Type
reactant
Smiles
N1C=C(C2=CC=CC=C12)C(C#N)=CC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Name
Quantity
25 mL
Type
solvent
Smiles
CCO

Conditions

Stirring
Type
CUSTOM
Details
To the reaction solution, dropwise with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purged 100 mL flask
ADDITION
Type
ADDITION
Details
To the solution was added approximately 2 g of Raney-Ni slurry
ADDITION
Type
ADDITION
Details
was added hydrazine monohydrate (2.5 mL)
STIRRING
Type
STIRRING
Details
to stir at 65° C. for 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
The slurry was filtered through a pad of Celite
CUSTOM
Type
CUSTOM
Details
to remove excess Raney-Ni
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude product was used without further purification

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)C(CN)C1=CNC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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